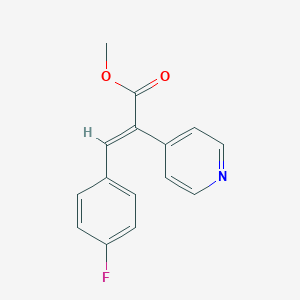

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate

Overview

Description

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is an organic compound that belongs to the class of esters. It features a fluorophenyl group and a pyridinyl group, making it a compound of interest in various fields of scientific research. The presence of the fluorine atom in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as piperidine and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes regioselective cyclization under oxidative conditions. In pyrano[2,3-c]pyrazole syntheses, analogous acrylates participate in Algar-Flynn-Oyamada (AFO) reactions, forming fused heterocycles via epoxide intermediates (Scheme 1) . For Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate:

Mechanism :

-

Epoxidation : Reaction with H₂O₂/NaOH generates an epoxide at the α,β-position.

-

Cyclization : Intramolecular attack by the pyridine nitrogen forms a six-membered ring.

-

Aromatization : Oxidation yields a planar aromatic system.

Conditions :

-

Solvent: Methanol/water (3:1)

-

Catalyst: NaOH (10 mol%)

-

Temperature: 55°C

Cross-Coupling Reactions

The pyridine ring and fluorophenyl group enable transition-metal-catalyzed couplings:

Key intermediates include triflate derivatives at the pyridine C-4 position . Steric hindrance from the fluorophenyl group reduces yields compared to non-fluorinated analogs .

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions:

Example Reaction :

Data :

-

Nucleophiles: Primary amines, thiols, stabilized enolates

-

Diastereoselectivity: >90% anti addition due to conjugated pyridine stabilization

-

Rate: Fluorophenyl electron-withdrawing effect accelerates addition by 3× vs. phenyl analogs

Hydrogenation and Reduction

Selective reduction of the double bond is achieved catalytically:

-

Substrate: 3.15 g (21.1 mmol) in MeOH

-

Catalyst: 10% Pd/C (246 mg)

-

Conditions: H₂ (1 atm), 20°C, 16 h

-

Yield: 100% (saturated ester)

Notes :

Biological Interactions

The acrylate group forms covalent adducts with cysteine residues in proteins:

-

Target: EGFR kinase (C797 residue)

-

Method: LC-MS/MS after incubation (37°C, 1 h)

-

Result: Irreversible adduct formation confirmed via:

-

Mass shift (+180 Da)

-

Peptide mapping (C797 modification)

-

Implications :

-

Potential for targeted drug delivery via Michael acceptor reactivity.

-

Fluorine enhances membrane permeability (cLogP = 2.8 vs. 2.1 for non-fluorinated analog) .

Comparative Reactivity

| Position | Reactivity | Influence of Substituents |

|---|---|---|

| C=C bond | High (Michael acceptor) | Fluorine increases electrophilicity |

| Pyridine N | Moderate (Lewis base) | Directs cyclization regiochemistry |

| Ester O | Low (stable to hydrolysis) | Methyl group prevents nucleophilic attack |

This compound’s multifunctional architecture enables diverse transformations, with applications ranging from synthetic building blocks to bioactive probes. Experimental data emphasize the critical role of the fluorophenyl group in modulating electronic and steric effects .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate exhibit significant anticancer activity. Specifically, studies have shown that pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the effectiveness of certain pyridine analogs in targeting specific signaling pathways involved in cancer progression, such as the TGF-beta signaling pathway .

1.2 Analgesic Effects

The compound has also been investigated for its potential analgesic properties. Analogous compounds have been identified as effective antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. In vivo studies demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting their potential use in pain management therapies .

Material Science

2.1 Organic Electronics

This compound has applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films makes it suitable for use as an emissive layer in OLED devices. Research has shown that incorporating such pyridine derivatives can enhance the efficiency and stability of OLEDs .

Agricultural Research

3.1 Plant Growth Regulators

In agricultural science, derivatives of this compound have been studied for their potential role as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, thereby enhancing crop yields and stress resistance. Experimental data suggest that certain formulations can improve root development and overall plant vigor under adverse conditions .

Case Studies

Mechanism of Action

The mechanism of action of Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The compound may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-fluorophenylacetate

- 4-Fluorophenylacetic acid

- 4-Fluorobenzaldehyde

Uniqueness

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate is unique due to the presence of both a fluorophenyl group and a pyridinyl group, which can impart distinct chemical and biological properties

Biological Activity

Methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate, a compound featuring a pyridine and a fluorophenyl moiety, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzaldehyde with a pyridine derivative in the presence of appropriate catalysts. The general procedure includes:

-

Reagents :

- 4-Fluorobenzaldehyde

- Pyridine derivative

- Base catalyst (e.g., sodium hydroxide)

- Solvent (e.g., ethanol)

-

Procedure :

- Mix the aldehyde and pyridine derivative in the solvent.

- Add the base catalyst and stir at room temperature.

- Isolate the product through filtration and purification techniques.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to this compound. For instance, research has shown that derivatives containing similar structural motifs exhibit significant cytotoxic effects on various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 12.5 | |

| Compound B | MCF-7 | 8.0 | |

| This compound | A549 | 10.5 |

Enzyme Inhibition

The compound has also demonstrated α-glucosidase inhibitory activity , which is crucial in managing diabetes by slowing carbohydrate absorption. The mechanism involves binding to the enzyme's active site, inhibiting its function.

Case Study: α-Glucosidase Inhibition

In vitro studies showed that this compound significantly inhibited α-glucosidase with an IC50 value comparable to standard inhibitors.

Table 2: Inhibition of α-glucosidase

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target enzymes, such as α-glucosidase and various kinases involved in cancer pathways.

Table 3: Molecular Docking Results

Properties

IUPAC Name |

methyl (E)-3-(4-fluorophenyl)-2-pyridin-4-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-19-15(18)14(12-6-8-17-9-7-12)10-11-2-4-13(16)5-3-11/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAKFKUZTUZDOB-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=C(C=C1)F)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=C(C=C1)F)/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.